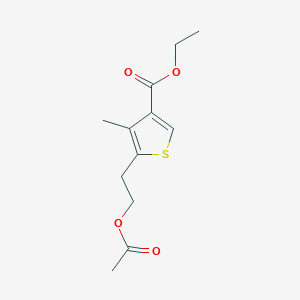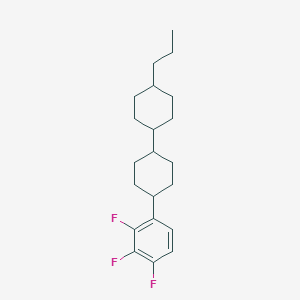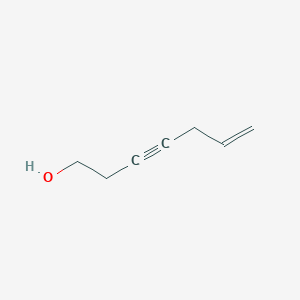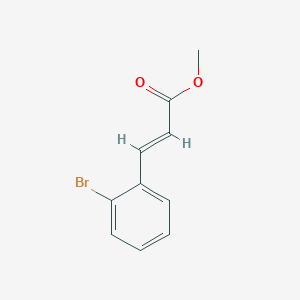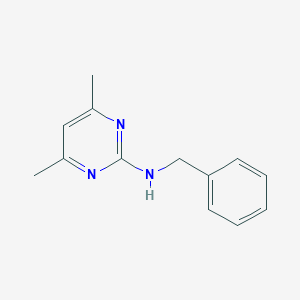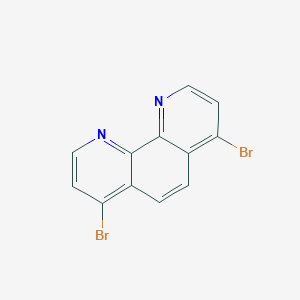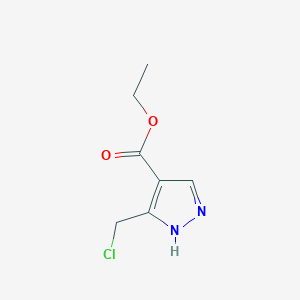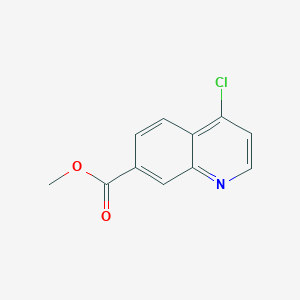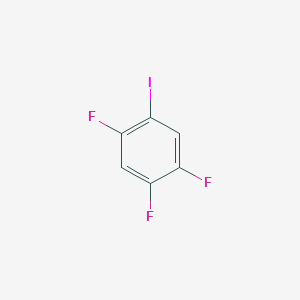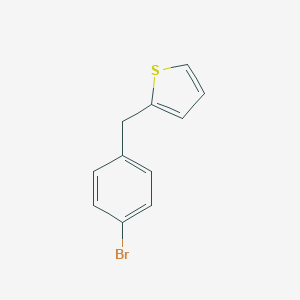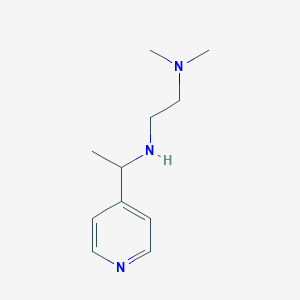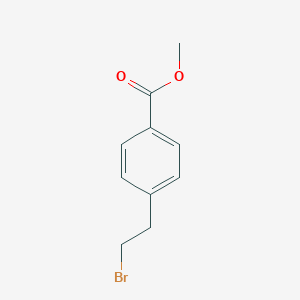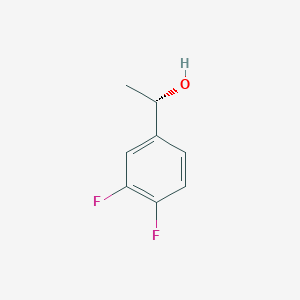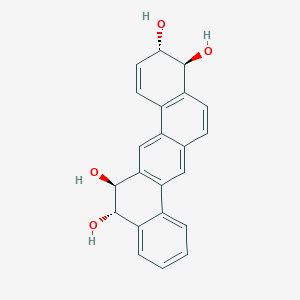
Amediplase
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amediplase is a thrombolytic agent that has been developed for the treatment of acute ischemic stroke. It is a genetically engineered protein that has been designed to dissolve blood clots in the brain, which can cause a stroke. Amediplase is a promising drug that has the potential to revolutionize the treatment of stroke, which is one of the leading causes of death and disability worldwide.
Mecanismo De Acción
Amediplase works by converting plasminogen, an inactive protein in the blood, into plasmin, an active enzyme that dissolves blood clots. Amediplase specifically targets the blood clots in the brain, which can cause a stroke. By dissolving these blood clots, amediplase can restore blood flow to the affected area of the brain, which can prevent further damage and improve outcomes for patients.
Efectos Bioquímicos Y Fisiológicos
Amediplase has a number of biochemical and physiological effects on the body. It increases the activity of plasmin, which can lead to the dissolution of blood clots. It also activates the fibrinolytic system, which helps to prevent the formation of new blood clots. Amediplase can also increase blood flow to the affected area of the brain, which can improve outcomes for patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Amediplase has a number of advantages and limitations for lab experiments. One advantage is that it is a highly specific drug that targets blood clots in the brain. This makes it an ideal drug for studying the mechanisms of stroke and the effects of thrombolytic agents. However, one limitation is that it can be difficult to produce and purify the protein for use in experiments.
Direcciones Futuras
There are a number of future directions for the development and use of amediplase. One direction is to optimize the dosing and administration of the drug to improve outcomes for patients. Another direction is to develop new formulations of the drug that can be administered more easily and effectively. Additionally, researchers are exploring the use of amediplase in other conditions, such as pulmonary embolism and deep vein thrombosis.
In conclusion, amediplase is a promising drug that has the potential to revolutionize the treatment of stroke. It is a highly specific drug that targets blood clots in the brain and has been shown to be safe and effective in clinical trials. While there are still challenges to overcome, the future looks bright for the development and use of amediplase.
Métodos De Síntesis
Amediplase is synthesized using recombinant DNA technology. The gene that codes for the protein is inserted into a host cell, which then produces the protein. The protein is then purified and formulated into a drug that can be administered to patients.
Aplicaciones Científicas De Investigación
Amediplase has been extensively studied in preclinical and clinical trials. In preclinical studies, amediplase has been shown to effectively dissolve blood clots in animal models of stroke. In clinical trials, amediplase has been shown to be safe and effective in patients with acute ischemic stroke.
Propiedades
Número CAS |
151912-11-7 |
|---|---|
Nombre del producto |
Amediplase |
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
Clave InChI |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Otros números CAS |
151910-75-7 |
Sinónimos |
amediplase CGP 42935 K2tu-PA MEN 9036 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)
